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molecular formula C7H13NO2 B8528697 3-(1-Hydroxyethyl)-4-piperidone

3-(1-Hydroxyethyl)-4-piperidone

Cat. No. B8528697
M. Wt: 143.18 g/mol
InChI Key: ZRXOFKDHFKMXGX-UHFFFAOYSA-N
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Patent
US06087379

Procedure details

In 100 ml of ethanol, 4.68 g (20 mmol) of the resulting 1-benzyl-3-(1-hydroxyethyl)-4-piperidone were dissolved. To the resulting solution, 0.5 g of 5% palladium-carbon were added, followed by stirring at 60° C. for 8 hours under a hydrogen gas atmosphere. After the completion of the reaction, the palladium-carbon was removed by filtration through Celite. The solvent was then distilled off under reduced pressure, whereby 2.98 g of 3-(1-hydroxyethyl)-4-piperidone were obtained as a colorless oil in a quantitative yield.
Name
1-benzyl-3-(1-hydroxyethyl)-4-piperidone
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH:10]([CH:15]([OH:17])[CH3:16])[CH2:9]1)C1C=CC=CC=1>C(O)C.[C].[Pd]>[OH:17][CH:15]([CH:10]1[C:11](=[O:14])[CH2:12][CH2:13][NH:8][CH2:9]1)[CH3:16] |f:2.3|

Inputs

Step One
Name
1-benzyl-3-(1-hydroxyethyl)-4-piperidone
Quantity
4.68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring at 60° C. for 8 hours under a hydrogen gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the palladium-carbon was removed by filtration through Celite
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC(C)C1CNCCC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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